molecular formula C15H26N4O3S B4613633 N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4613633
M. Wt: 342.5 g/mol
InChI Key: XGIUTTNEZRNZLI-UHFFFAOYSA-N
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Description

N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the piperidine ring and the sulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: Similar compounds include other pyrazole derivatives and piperidine-based molecules.

Uniqueness

The uniqueness of N3-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-5-19-12(3)14(9-16-19)11(2)17-15(20)13-7-6-8-18(10-13)23(4,21)22/h9,11,13H,5-8,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIUTTNEZRNZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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